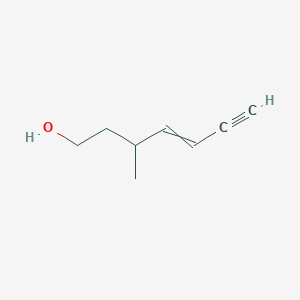

3-Methylhept-4-en-6-yn-1-ol

Description

3-Methylhept-4-en-6-yn-1-ol is an enynol derivative characterized by a conjugated enyne system (C=C and C≡C bonds) and a hydroxyl group at the terminal position. Its structure includes a methyl substituent at the third carbon, which influences its steric and electronic properties.

Properties

CAS No. |

62117-98-0 |

|---|---|

Molecular Formula |

C8H12O |

Molecular Weight |

124.18 g/mol |

IUPAC Name |

3-methylhept-4-en-6-yn-1-ol |

InChI |

InChI=1S/C8H12O/c1-3-4-5-8(2)6-7-9/h1,4-5,8-9H,6-7H2,2H3 |

InChI Key |

LMDLWAMFKVPVGE-UHFFFAOYSA-N |

Canonical SMILES |

CC(CCO)C=CC#C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methylhept-4-en-6-yn-1-ol typically involves the use of propargylic alcohols. One common method is the reaction of a propargylic alcohol with methyl isopropenyl ether, followed by a Claisen rearrangement to form the desired product . The reaction conditions often include the use of a solvent such as xylene and heating to induce the rearrangement.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

3-Methylhept-4-en-6-yn-1-ol undergoes various types of chemical reactions, including:

Oxidation: The alcohol group can be oxidized to form corresponding aldehydes or ketones.

Reduction: The alkyne and alkene groups can be reduced to form alkanes.

Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate) are commonly used.

Reduction: Catalysts like Pd/C (Palladium on carbon) or Lindlar’s catalyst are used for selective reduction.

Substitution: Reagents like SOCl₂ (Thionyl chloride) can be used to replace the hydroxyl group with a chlorine atom.

Major Products

Oxidation: Formation of aldehydes or ketones.

Reduction: Formation of alkanes.

Substitution: Formation of alkyl halides.

Scientific Research Applications

3-Methylhept-4-en-6-yn-1-ol has several applications in scientific research:

Medicine: Investigated for its potential use in the synthesis of pharmaceuticals.

Industry: Used in the production of fine chemicals and as a building block for more complex organic compounds.

Mechanism of Action

The mechanism of action of 3-Methylhept-4-en-6-yn-1-ol involves its reactivity due to the presence of multiple functional groups. The alcohol group can participate in hydrogen bonding and nucleophilic substitution reactions. The alkene and alkyne groups provide sites for addition reactions, making the compound highly versatile in organic synthesis .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following compounds share structural or functional similarities with 3-Methylhept-4-en-6-yn-1-ol, enabling comparative analysis of their properties and applications.

3-Éthynylhept-6-en-1-yn-3-ol (III.15e)

- Structure : Features an ethynyl group at position 3 and a conjugated enyne system.

- Synthesis: Synthesized via a two-step route involving Sonogashira coupling and alkynol cyclization, yielding a white/yellow solid .

- Physical Properties :

(3R,4S)-7-(Benzyloxy)-3-(trimethylsilyl)hept-1-en-4-ol

- Structure : Contains a benzyloxy-protected hydroxyl group and a trimethylsilyl (TMS) substituent.

- Stereochemistry : Exhibits 95% optical purity (alcohol) and 98% (aldehyde derivative), confirmed via chiral HPLC .

- Physical Properties :

- Rf : 0.4 (SiO2 TLC, ethyl acetate/hexane 1:10).

- [α]D²⁵ : +41.2 (CH₂Cl₂), indicating significant chirality.

- Key Difference : The TMS group enhances steric hindrance and stabilizes intermediates in asymmetric catalysis, unlike the simpler methyl group in this compound .

3-Hydroxy-6,6-dimethyl-1-heptene-4-yne

- Structure : Includes a dimethyl substituent at position 6 and a terminal hydroxyl group.

- Synonym Variations: Highlighted by multiple naming conventions (e.g., 6,6-Dimethylhept-1-en-4-yn-3-ol) .

- Key Difference : The bulky dimethyl group at position 6 likely increases boiling point and reduces solubility in polar solvents compared to this compound .

(E)-6-Methylhept-4-en-1-ol

- Structure : Lacks a triple bond but shares a methyl-substituted alkene and terminal hydroxyl group.

- Physical Data :

- Molecular Weight : 128.21 g/mol.

- IUPAC Name : 4-Hepten-1-ol, 6-methyl.

- Key Difference: The absence of a triple bond simplifies conjugation effects, leading to lower thermal stability compared to enynol derivatives like this compound .

Comparative Data Table

Research Implications

- Synthetic Utility: Enynols like this compound are valuable in asymmetric catalysis, but substituent choice (methyl vs. ethynyl/TMS) dictates reaction pathways .

- Limitations : Direct data gaps for this compound necessitate extrapolation from structural analogs, emphasizing the need for further experimental studies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.